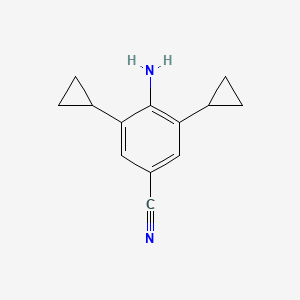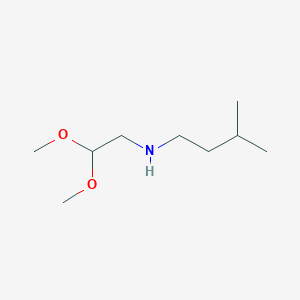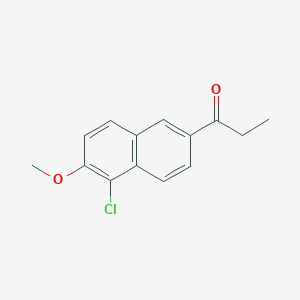
(1-isoquinolin-1-ylpiperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-isoquinolin-1-ylpiperidin-4-yl)methanol: is a chemical compound that features a unique structure combining an isoquinoline ring and a piperidine ring connected via a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-isoquinolin-1-ylpiperidin-4-yl)methanol typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the reduction of isoquinoline with a suitable reducing agent, followed by the introduction of a piperidine ring through nucleophilic substitution. The final step involves the addition of a methanol group to the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-isoquinolin-1-ylpiperidin-4-yl)methanol can undergo oxidation reactions, where the methanol group is oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline and piperidine derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-isoquinolin-1-ylpiperidin-4-yl)methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets. It is used in the development of bioactive molecules and as a tool in biochemical research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound in the design of new drugs targeting specific diseases.
Industry: The compound finds applications in the industrial synthesis of pharmaceuticals and fine chemicals. Its versatility makes it a valuable building block in the production of various chemical products.
Mécanisme D'action
The mechanism of action of (1-isoquinolin-1-ylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: This compound shares the isoquinoline core but lacks the piperidine ring and methanol group.
Isoquinoline: A simpler structure with only the isoquinoline ring.
Piperidine: Contains only the piperidine ring without the isoquinoline and methanol groups.
Uniqueness: (1-isoquinolin-1-ylpiperidin-4-yl)methanol is unique due to its combination of the isoquinoline and piperidine rings connected via a methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H18N2O |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
(1-isoquinolin-1-ylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C15H18N2O/c18-11-12-6-9-17(10-7-12)15-14-4-2-1-3-13(14)5-8-16-15/h1-5,8,12,18H,6-7,9-11H2 |
Clé InChI |
WGGCHTXQUMQYGF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CO)C2=NC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-d]pyrimidine-3,4-diamine, N,N'-diphenyl-](/img/structure/B8687626.png)








![7,7-Difluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B8687667.png)

![5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8687673.png)
![Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B8687686.png)
